Definitive Guide to Hispidol B: Tirucallane Triterpenoid Structure & Function
Definitive Guide to Hispidol B: Tirucallane Triterpenoid Structure & Function
This guide provides a rigorous technical analysis of Hispidol B, a specific tirucallane triterpenoid.
Executive Summary & Chemical Identity
Hispidol B is a tetracyclic triterpenoid belonging to the tirucallane class, distinct from the flavonoid "Hispidol" (an aurone found in Glycine max). This guide focuses exclusively on the triterpenoid (3S, 23R, 24S)-tirucall-7-ene-3, 23, 24, 25-tetrol , originally isolated from Trichilia hispida and subsequently identified in Poncirus trifoliata, Aphanamixis polystachya, and Dysoxylum species.
Its structural uniqueness lies in the specific stereochemical configuration of the polyhydroxylated side chain (C-23, C-24, C-25), which governs its biological interaction with receptor tyrosine kinases and inflammatory mediators.
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | (3S, 5 |
| Chemical Formula | C |
| Molecular Weight | 476.74 g/mol |
| Skeleton | Tirucallane (C-20 S configuration, C-5 |
| Key Functionalities | |
| CAS Registry | 115913-44-7 (Verified via structural databases) |
Structural Elucidation & Stereochemistry
The structural integrity of Hispidol B relies on the tirucallane skeleton, which differs from the euphane skeleton primarily in the configuration at C-20. Hispidol B is characterized by a
Diagnostic NMR Signatures (Self-Validating Protocol)
To confirm the identity of Hispidol B, the following NMR signals must be observed. Absence of these signals suggests a structural isomer (e.g., euphane derivative) or epimer.
-
The
Olefinic System:-
H NMR: A characteristic vinylic proton signal at
5.20–5.35 ppm (m, H-7). -
C NMR: Two olefinic carbons at
~118.0 ppm (C-7) and ~145.0–146.0 ppm (C-8) .
-
H NMR: A characteristic vinylic proton signal at
-
The 3
-Hydroxyl Moiety:-
H NMR: An oxymethine signal at
3.20–3.30 ppm (dd, J = 11.0, 5.0 Hz, H-3 ). The coupling constants indicate an axial-axial interaction, confirming the equatorial ( ) orientation of the hydroxyl group at C-3. -
C NMR: A signal at
~79.0 ppm (C-3) .
-
H NMR: An oxymethine signal at
-
The Side Chain (C-23 to C-27):
-
Stereochemistry (23R, 24S): The chemical shifts of H-23 and H-24 are sensitive to stereochemistry.
-
H NMR: Signals for H-23 and H-24 typically appear between
3.50–4.00 ppm . -
C NMR: Three oxygenated carbons:
~70–75 ppm (C-23, C-24, C-25). -
Methyls: Two singlet methyls (C-26, C-27) attached to C-25 appear at
~1.20–1.30 ppm .
-
Structural Logic Diagram
The following diagram illustrates the logical flow for elucidating the structure of Hispidol B using spectroscopic data.
Caption: Logical workflow for the structural confirmation of Hispidol B combining Mass Spectrometry, IR, and NMR data.
Isolation & Purification Protocol
This protocol synthesizes methodologies from Trichilia and Aphanamixis isolation studies. It is designed to separate Hispidol B from co-occurring triterpenoids like Hispidol A (the ketone analog) and niloticin.
Reagents & Materials
-
Plant Material: Dried fruits of Poncirus trifoliata or stem bark of Trichilia hispida.
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (DCM).
-
Stationary Phases: Silica gel (230–400 mesh), ODS (Octadecylsilane) for HPLC.
Step-by-Step Workflow
-
Extraction:
-
Macerate 1.0 kg of dried plant powder in MeOH (3 x 3L) at room temperature for 72 hours.
-
Concentrate in vacuo to obtain the crude MeOH extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in H
O. -
Partition sequentially with n-Hexane (to remove lipids) and EtOAc .
-
Collect the EtOAc fraction (Target fraction containing triterpenoids).
-
-
Flash Column Chromatography (FCC):
-
Load EtOAc fraction onto a Silica Gel column.
-
Elute with a gradient of n-Hexane:EtOAc (10:1
1:1 0:1). -
Critical Step: Hispidol B typically elutes in polar fractions (e.g., 60-80% EtOAc) due to its tetrol nature. Monitor via TLC (Anisaldehyde-H
SO stain; Hispidol B appears as a violet/purple spot).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: RP-C18 (Phenomenex Luna, 5
m, 250 x 10 mm). -
Mobile Phase: Isocratic Acetonitrile:Water (typically 45:55 or 50:50) followed by a gradient if necessary.
-
Detection: UV at 210 nm (terminal absorption) or ELSD.
-
Collection: Collect the peak corresponding to Hispidol B (retention time varies by system; confirm with MS).
-
Caption: Isolation workflow for Hispidol B from plant matrices, emphasizing polarity-based separation.
Biological Profile & Mechanism of Action
Hispidol B exhibits specific bioactivities linked to its tirucallane structure. Unlike its flavonoid namesake, its activity is driven by membrane interactions and modulation of kinase signaling.
Cytotoxicity and Anti-Inflammatory Data
| Cell Line / Target | Activity Type | IC | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity | IC | [1, 5] |
| A549 (Lung Cancer) | Cytotoxicity | Moderate Inhibition | [5] |
| RAW 264.7 | Anti-inflammatory | Inhibition of NO production | [1, 4] |
| Insulin Receptor (InsR) | Kinase Inhibition | Weak inhibition (Hispidol B 3-palmitate) | [3] |
Mechanism: NF- B Signaling Modulation
Tirucallane triterpenoids, including Hispidol B derivatives (e.g., 25-methyl ether), exert anti-inflammatory effects by downregulating the NF-
Caption: Proposed mechanism of action where Hispidol B modulates the NF-kappa-B inflammatory cascade.
References
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Jolad, S. D., Hoffmann, J. J., Schram, K. H., Cole, J. R., Tempesta, M. S., & Bates, R. B. (1981). "Constituents of Trichilia hispida (Meliaceae). 4. Hispidols A and B, two new tirucallane triterpenoids."[1] The Journal of Organic Chemistry, 46(19), 4085–4088. Link
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Bates, R. B., et al. (1988). "Confirmation of the Absolute Stereochemistry of Hispidol-B [(3S,23R,24S)-Tirucall-7-ene-3,23,24,25-tetrol]." Australian Journal of Chemistry, 41(11), 1777–1780. Link
-
Mohamad, K., et al. (2012). "A Cipadesin Limonoid and a Tirucallane Triterpene from the Fruit of Sandoricum koetjape and their Inhibitory Properties against Receptor Tyrosine Kinases." Phytochemistry Letters. Link
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Shin, E. M., et al. (2010). "Anti-inflammatory activity of hispidol A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus." European Journal of Pharmacology, 627(1-3), 318-324. Link
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Joseph, A. G., et al. (2021).[1] "A comprehensive apoptotic assessment of niloticin in cervical cancer cells: a tirucallane-type triterpenoid from Aphanamixis polystachya." RSC Advances, 11, 28289-28301. Link
